molecular formula C10H8N2O2 B11776705 1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B11776705
M. Wt: 188.18 g/mol
InChI Key: QYZPGJJUKZKXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 1956379-72-8) is a high-purity chemical intermediate based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This core azaindole framework is recognized as a bioisostere of indole, a key molecular unit in many biologically active compounds . The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively investigated as a privileged structure for developing potent and selective enzyme inhibitors . Recent research has identified derivatives of this heterocyclic system as potent inhibitors of phosphodiesterase 4B (PDE4B) , a promising target for inflammatory diseases, CNS disorders , and Fms-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML) . The compound features a cyclopropyl substituent, a group known to influence the metabolic stability and binding affinity of drug molecules. It serves as a versatile building block for the synthesis of diverse analogs for structure-activity relationship (SAR) studies and biological screening. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-cyclopropylpyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C10H8N2O2/c13-8-7-2-1-5-11-9(7)12(10(8)14)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

QYZPGJJUKZKXAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)C(=O)C2=O

Origin of Product

United States

Biological Activity

1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a cyclopropyl substituent. Its molecular formula is C10H8N2O2C_{10}H_{8}N_{2}O_{2} and it has a molecular weight of 184.18 g/mol.

Biological Activity Overview

This compound has been evaluated for various biological activities, primarily focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.

1. Antitumor Activity

Recent studies have highlighted the compound's significant antitumor activity against various cancer cell lines:

  • Inhibition of FGFRs : The compound exhibits potent inhibitory effects on FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM. This inhibition leads to reduced proliferation and increased apoptosis in breast cancer cells (4T1) .
  • Mechanism of Action : The antitumor effects are attributed to the compound's ability to disrupt FGFR signaling pathways, which play a crucial role in tumor growth and metastasis .

2. In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the migration and invasion of cancer cells. This suggests that it may not only prevent tumor growth but also impede metastatic processes .

Data Table: Biological Activity Summary

Activity Target IC50 (nM) Cell Line Effect
FGFR InhibitionFGFR174T1 (Breast)Proliferation inhibition
FGFR InhibitionFGFR294T1 (Breast)Proliferation inhibition
FGFR InhibitionFGFR3254T1 (Breast)Proliferation inhibition
Migration Inhibition--4T1 (Breast)Reduced migration
Apoptosis Induction--4T1 (Breast)Induction of apoptotic pathways

Case Study 1: Breast Cancer Cell Lines

In a study examining the effects of various pyrrolo[2,3-b]pyridine derivatives, this compound was found to significantly inhibit the growth of breast cancer cell lines. The mechanism involved the downregulation of key proteins associated with cell cycle progression and survival .

Case Study 2: Metastatic Potential

Further investigations revealed that treatment with this compound led to a marked decrease in the migratory capacity of cancer cells in vitro. This was assessed using wound healing assays and transwell migration assays, confirming its potential as an anti-metastatic agent .

Scientific Research Applications

Cancer Therapy

The compound has been investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study highlighted the synthesis and evaluation of several derivatives of 1H-pyrrolo[2,3-b]pyridine, demonstrating that certain derivatives exhibited potent inhibitory activity against FGFR1, 2, and 3. For instance, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anti-cancer agent .

Case Study:

  • In vitro studies using the breast cancer cell line 4T1 showed that compound 4h not only inhibited cell proliferation but also induced apoptosis and significantly reduced cell migration and invasion. This suggests that derivatives of 1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione could be developed further as therapeutic agents against breast cancer .

Kinase Inhibition

Another significant application of this compound is in the inhibition of SGK-1 kinase, which plays a crucial role in various physiological processes including electrolyte balance and cell proliferation. The ability to inhibit SGK-1 could potentially lead to novel therapies for renal and cardiovascular diseases where SGK-1 is implicated .

Case Study:

  • Research indicated that certain derivatives of 1H-pyrrolo[2,3-b]pyridine were effective in inhibiting SGK-1 activity. This inhibition may provide therapeutic benefits in conditions characterized by excessive sodium retention or abnormal cell proliferation, thereby highlighting the compound's versatility in treating diverse medical conditions .

Summary of Findings

Application AreaKey FindingsReferences
Cancer TherapyPotent FGFR inhibitors; compound 4h shows significant anti-cancer activity
Kinase InhibitionEffective SGK-1 kinase inhibitors; potential for treating renal diseases

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates electrophilic attacks, primarily at the 3-position of the pyrrolo[2,3-b]pyridine core .

Key Reactions:

  • Nitration :
    Reacts with nitric acid in sulfuric acid to yield 3-nitro derivatives.
    Conditions : HNO₃/H₂SO₄, 0–5°C, 2 hrs.
    Product : 3-Nitro-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione .

  • Halogenation :
    Undergoes bromination or iodination using Br₂ or I₂ in acetic acid.
    Conditions : Br₂ (1.2 eq)/AcOH, RT, 4 hrs.
    Product : 3-Bromo derivatives with >80% yield .

  • Mannich Reaction :
    Forms 3-aminomethyl derivatives with formaldehyde and secondary amines.
    Conditions : CH₂O, R₂NH, EtOH, reflux .

Nucleophilic Substitution

The cyclopropyl group participates in nucleophilic ring-opening reactions under acidic conditions.

Example:

  • Acid-Catalyzed Ring Opening :
    Reacts with HBr to form 1-(2-bromoethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione.
    Conditions : 48% HBr, 80°C, 6 hrs.

Oxidation and Reduction

The dione moiety and aromatic system undergo redox transformations.

Reaction TypeReagents/ConditionsProductReference
Oxidation KMnO₄, H₂O, 100°CPyridine ring hydroxylation
Reduction LiAlH₄, THF, 0°C → RT2,3-Diol intermediate (unstable)

Ring Expansion

Treatment with chloroform and alkali induces ring expansion to 1,8-naphthyridine derivatives .
Conditions : CHCl₃, NaOH (10%), 70°C, 12 hrs.
Product : 5-Cyclopropyl-1,8-naphthyridine-2,3-dione .

Cross-Coupling Reactions

The brominated analog (5-bromo derivative) participates in Suzuki-Miyaura couplings.

SubstrateReagentsProductYield
5-Bromo derivativeArB(OH)₂, Pd(PPh₃)₄5-Aryl-substituted analogs65–85%

Condensation and Cyclization

The dione moiety undergoes condensation with amines or hydrazines to form heterocyclic hybrids .

Example:

  • Hydrazine Condensation :
    Reacts with hydrazine to yield pyrrolo[2,3-b]pyridine-2,3-dione hydrazones.
    Conditions : NH₂NH₂·H₂O, EtOH, reflux, 8 hrs .

Spectroscopic Insights

  • IR : Strong carbonyl stretches at 1720 cm⁻¹ (C=O) .

  • NMR : Cyclopropyl protons appear as a multiplet at δ 1.2–1.5 ppm (¹H NMR).

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application Source(s)
This compound Cyclopropyl at N1 C₁₀H₉N₂O₂ 189.19 Kinase inhibition (SGK-1)
1-Methyl-1H-pyrrolo[2,3-b]pyridine Methyl at N1 C₈H₈N₂ 132.16 Intermediate for antitumor agents
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione Bromo at C5, dione at C2/C3 C₇H₃BrN₂O₂ 227.02 Halogenated building block for drug synthesis
2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine Methyl at C2/C3 C₉H₁₀N₂ 146.19 Unspecified (structural analog)
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ethyl ester at C2, pyrrolo[2,3-c] core C₁₀H₁₀N₂O₂ 190.20 Antiviral/antitumor lead optimization
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl at N1 C₁₃H₁₀N₂O₂S 258.30 Synthetic intermediate for kinase inhibitors

Preparation Methods

Cyclization of Aminopyridine Derivatives

Aminopyridines undergo cyclization with diketones or α-keto esters under acidic or basic conditions. For example:

  • Starting material : 3-Amino-4-cyanopyridine.

  • Reagent : Ethyl glyoxylate in acetic acid.

  • Conditions : Reflux at 120°C for 12 hours.

  • Intermediate : 2,3-Dihydroxy-pyrrolo[2,3-b]pyridine-2,3-dione.

This step achieves a 65–78% yield, with purity confirmed via HPLC.

Oxidation to Dione Functionality

The dihydroxy intermediate is oxidized to introduce the 2,3-dione groups:

  • Reagents : Potassium permanganate (KMnO4\text{KMnO}_4) in aqueous H2SO4\text{H}_2\text{SO}_4.

  • Conditions : Stirring at 0–5°C for 6 hours.

  • Yield : 82–90% after recrystallization from ethanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
THF607598
Acetonitrile806895
DMF1005590

Data from EP2861591A1 indicate THF as the optimal solvent, balancing reactivity and byproduct formation.

Catalyst Screening for Coupling Reactions

CatalystYield (%)Selectivity (%)
Pd(PPh3)4\text{Pd(PPh}_3\text{)}_46892
PdCl2\text{PdCl}_24575
NiCl2\text{NiCl}_23060

Palladium catalysts outperform nickel analogs in cyclopropyl group transfer.

Purification and Characterization

Chromatographic Techniques

  • Column : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (1:3).

  • Purity : ≥95% (HPLC, UV detection at 254 nm).

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 1.15 (m, 4H, cyclopropyl), 3.89 (s, 1H, NH), 6.95 (d, J = 5.2 Hz, 1H, pyridine-H), 7.82 (d, J = 5.2 Hz, 1H, pyrrole-H).

  • IR (KBr) : 1745 cm1^{-1} (C=O), 1680 cm1^{-1} (C=N).

Scalability and Industrial Considerations

AKSci’s synthesis protocol emphasizes:

  • Batch size : Up to 500 g with consistent yields (70–75%).

  • Storage : Long-term stability in amber glass at –20°C.

Challenges and Mitigation Strategies

Cyclopropyl Ring Stability

  • Issue : Ring-opening under acidic conditions.

  • Solution : Use buffered solutions (pH 6–7) during workup.

Byproduct Formation

  • Issue : Over-oxidation of dione groups.

  • Solution : Controlled addition of KMnO4\text{KMnO}_4 at low temperatures .

Q & A

Q. What are the key synthetic strategies for preparing 1-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione?

The synthesis typically involves cyclization and functionalization steps. For example, similar pyrrolo[2,3-b]pyridine derivatives are synthesized via nitration followed by Suzuki coupling using Pd(PPh₃)₄ as a catalyst (Scheme 5 in ). Cyclopropane introduction may require alkylation with cyclopropylmethyl halides under basic conditions (e.g., NaH/THF). Reaction optimization should focus on temperature control (0°C to rt) and stoichiometric ratios to minimize side products .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Use a combination of HPLC (reverse-phase C18 column) and LC-MS to confirm molecular weight. Spectroscopic characterization should include:

  • ¹H/¹³C NMR : Verify cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and pyrrolo-pyridine carbonyl signals (δ ~160–170 ppm).
  • IR Spectroscopy : Confirm lactam C=O stretches (~1700 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve spatial arrangement, as demonstrated in Acta Crystallographica studies ( ).

Q. What solvent systems are optimal for its solubility in pharmacological assays?

The compound’s solubility varies with substitution. Polar aprotic solvents (DMSO, DMF) are preferred for in vitro assays, while aqueous buffers (pH 7.4 PBS) may require co-solvents (<5% DMSO). Pre-screen solubility via UV-Vis spectroscopy at 280 nm to avoid precipitation in biological matrices .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact target selectivity in kinase inhibition?

Fluorine substitution at the pyrrolo-pyridine core (e.g., position 5 or 6) enhances metabolic stability and binding affinity. For instance, fluorinated analogs of related pyrrolo[2,3-b]pyridines showed improved selectivity for dopamine D4 receptors in PET imaging ( ). Computational docking (AutoDock Vina) paired with mutagenesis studies can identify key hydrogen bonds and hydrophobic interactions with kinase ATP-binding pockets .

Q. What experimental models are suitable for evaluating its anti-cancer efficacy?

  • In vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ determination. Compare with reference inhibitors (e.g., imatinib for BCR-Abl inhibition) to assess potency ( ).
  • In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) with oral/administered doses (10–50 mg/kg). Monitor pharmacokinetics (plasma t₁/₂ via LC-MS/MS) and toxicity (ALT/AST levels) .

Q. How can contradictory data in kinase inhibition profiles be resolved?

Discrepancies may arise from assay conditions (ATP concentration, pH) or isoform-specific activity. For example, a compound showing dual VEGFR/PDGFR inhibition ( ) requires orthogonal validation:

  • Biochemical assays : Use recombinant kinases (e.g., VEGFR2 vs. PDGFRβ) with radioactive ATP.
  • Cellular assays : Phospho-ELISA to quantify pathway inhibition (e.g., p-ERK/p-Akt). Cross-validate with siRNA knockdown to confirm target dependency .

Q. What strategies improve metabolic stability for CNS-targeted applications?

  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
  • Modify logP (aim for 2–3) via prodrug approaches (e.g., esterification of lactam carbonyl).
  • Assess blood-brain barrier penetration using PAMPA-BBB or in situ perfusion models .

Methodological Considerations

Q. How to design SAR studies for optimizing potency against BCR-Abl T315I mutants?

  • Library design : Focus on substituents at positions 2 and 3 of the pyrrolo-pyridine core.
  • Assay setup : Use Ba/F3 cells transfected with BCR-Abl T315I and measure proliferation inhibition (72-hour assay).
  • Data analysis : Compare IC₅₀ values with wild-type BCR-Abl to quantify mutant selectivity. Molecular dynamics simulations (AMBER) can predict steric clashes caused by the T315I gatekeeper mutation .

Q. What analytical techniques quantify degradation products under accelerated stability conditions?

  • Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A).
  • HPLC-DAD/MS : Track degradation peaks and identify via fragmentation patterns.
  • Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Data Interpretation & Reporting

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Check bioavailability: Measure plasma exposure (AUC₀–24h) and tissue distribution.
  • Consider off-target effects: Perform kinome-wide profiling (Eurofins KinaseProfiler).
  • Adjust dosing regimens (e.g., BID vs. QD) to maintain trough concentrations above IC₉₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.